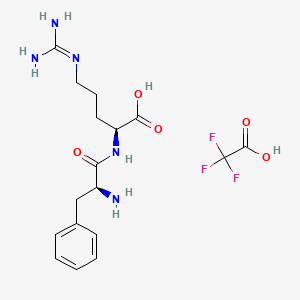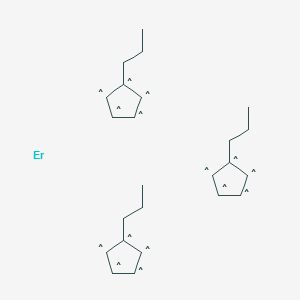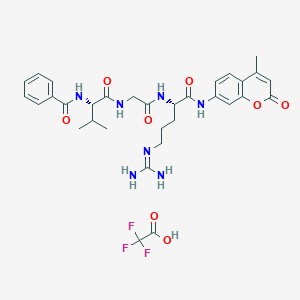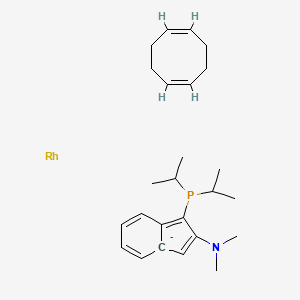
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C13H24F6N2O4S2 . It is also known by other names such as HMPyrr BTA, HMPyrr NTf2, HMPyrr TFSI, HMPyrr BTI, Pyr 16 TFSI, and Py 16 TFSI .
Molecular Structure Analysis
The molecular structure of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide consists of a pyrrolidinium cation with a hexyl and a methyl substituent, and a bis(trifluoromethylsulfonyl)imide anion . The exact 3D structure is not available as conformer generation is disallowed since it’s a mixture or salt .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 450.5 g/mol . It has a viscosity of 108 cP and a density of 1.34 g/cm³ at 25 °C . Its conductivity is 1.48 mS/cm at 30 °C . It has a topological polar surface area of 86 Ų .
Wirkmechanismus
Target of Action
It is known that this compound belongs to a class of electrolytic materials used in the fabrication of lithium-ion batteries .
Mode of Action
The mode of action of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it has a wide electrochemical window and high viscosity, making it a useful candidate in electrochemical energy applications .
Biochemical Pathways
Instead, it plays a role in the electrochemical pathways involved in energy storage and transfer within lithium-ion batteries .
Result of Action
The result of the action of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is the facilitation of energy storage and transfer within lithium-ion batteries. This is achieved through its role as an electrolyte, which allows for the movement of ions between the anode and cathode of the battery .
Action Environment
The action of 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide can be influenced by environmental factors such as temperature and pressure . For instance, its physical properties such as density and viscosity can change with temperature . Therefore, the efficiency and stability of the batteries in which it is used can be affected by these environmental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) in laboratory experiments is its low melting point, which allows it to be used as a solvent in many laboratory experiments. Additionally, its high thermal and chemical stability make it an ideal choice for many laboratory experiments. However, its high cost and potential for contamination can limit its use in some experiments.
Zukünftige Richtungen
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) has potential for use in a variety of applications, including the development of new pharmaceuticals, the synthesis of polymers, and the design of novel catalysts. Additionally, future research could focus on the development of new methods for the synthesis of this ionic liquid, as well as the development of more efficient methods for its use in laboratory experiments. Finally, further research could focus on the development of new applications for this ionic liquid, such as its use in the development of new materials or the synthesis of new compounds.
Synthesemethoden
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) can be synthesized through a two-step process. The first step involves the reaction of trifluoromethanesulfonic anhydride with 1-methylpyrrolidinium chloride in a 1:1 molar ratio in the presence of an aqueous solution of sodium hydroxide. The second step involves the addition of hexyl bromide to the reaction mixture, followed by the addition of sodium sulfate to precipitate the product. The product can then be isolated by filtration and dried.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) has been used in a wide range of scientific research applications. It has been used as a solvent in the synthesis of organic compounds, as an electrolyte in electrochemical processes, and as a reaction medium for the synthesis of polymers. Additionally, it has been used as a catalyst in organic reactions, as a stabilizer for pharmaceuticals, and as a medium for the immobilization of enzymes.
Safety and Hazards
The safety and hazards associated with this compound are not fully detailed in the search results. However, it’s important to handle it appropriately to avoid risks . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-1-methylpyrrol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N.C2F6NO4S2/c1-3-4-5-6-9-12(2)10-7-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMXAQVGZNFYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1(C=CC=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)











![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)
